6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane
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Overview
Description
6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane is a type of bicyclic compound . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been achieved through various methods . An efficient and modular approach towards new 1,2-disubstituted bicyclo[3.1.0]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .Scientific Research Applications
Synthesis Techniques and Structural Analysis
6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane is a derivative of the azabicyclo[3.1.0]hexane structure, a bicyclic framework that has garnered interest in scientific research for its synthetic versatility and potential in creating pharmacologically active products. Researchers have developed various synthesis techniques and structural analyses for compounds related to this structure:
Synthesis through Intramolecular Reductive Cyclopropanation:
- Tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton have been synthesized by intramolecular reductive cyclopropanation. This technique uses derivatives of the naturally occurring amino acid serine, achieving enantiomerically pure compounds with high yields. X-ray crystal structure analyses of these compounds revealed an equatorial position of the N-benzyl group on the heterocycle and a common boat conformation for the azabicyclo skeletons (Gensini et al., 2002).
Strategies for Asymmetric Preparation and Functionalization:
- Asymmetric preparation methods have been developed for 2-azabicyclo[3.1.0]hexane systems, enabling the removal of benzyl-type protecting groups and providing access to secondary bicyclic cyclopropylamines. These compounds can undergo further functionalization, showcasing the adaptability of the azabicyclo framework in chemical synthesis (Wolan et al., 2011).
Biochemical and Pharmacological Research
Exploration of Biological Activities
Several studies have explored the biological activities and potential pharmacological applications of azabicyclo[3.1.0]hexane derivatives:
Investigation of Antiproliferative Activities:
- Research into 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane has shown that their antiproliferative activity is directly related to the presence of a 6-substituent. However, it was found that 6-substituted derivatives did not possess antiproliferative activity, suggesting potential interest in other therapeutic areas, such as antitussive and hypoglycemic drug development (Bardasov et al., 2020).
Synthesis for Anticancer Activity:
- 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles, along with other derivatives, were synthesized and their anticancer activity against human leukemia cells was evaluated. The synthesis involved a one-pot three-component reaction, indicating the potential of azabicyclo derivatives in creating compounds with bioactive properties (Filatov et al., 2017).
Chemical and Material Science
Chemical Properties and Applications
The azabicyclo[3.1.0]hexane framework is also studied for its chemical properties and applications in material science:
- Chemical Synthesis and Crystal Structure Analysis:
- The synthesis of 6-aryl-2-(dicyanomethylidene)-4-oxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitriles was performed, showcasing the compound's crystal structure and the layered character of the molecular packing in the crystal. This kind of structural analysis is crucial for understanding the potential applications of these compounds in material science and other fields (Bardasov et al., 2019).
Future Directions
Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role in medicinal chemistry . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .
Mechanism of Action
Target of Action
The primary targets of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to interact with various receptors, such as the mu opioid receptor .
Biochemical Pathways
The biochemical pathways affected by 6-(Benzenesulfonyl)-6-azabicyclo[31It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-(benzenesulfonyl)-6-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,9-5-2-1-3-6-9)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPXYAMAGDPPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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